molecular formula C9H16ClN B8129384 4-Aza-tricyclo[5.2.1.0 2,6]decane hydrochloride

4-Aza-tricyclo[5.2.1.0 2,6]decane hydrochloride

Cat. No.: B8129384
M. Wt: 173.68 g/mol
InChI Key: UHNBWKCSAOQKIY-VSDGLZOYSA-N
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Description

4-Aza-tricyclo[5210 2,6]decane hydrochloride is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aza-tricyclo[5.2.1.0 2,6]decane hydrochloride typically involves the hydrogenation of cyclopentadiene dimer followed by a series of chemical transformations. The reaction conditions often include the use of catalysts such as palladium on carbon and solvents like ethanol to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Aza-tricyclo[5.2.1.0 2,6]decane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 4-Aza-tricyclo[5.2.1.0 2,6]decane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting specific molecular pathways .

Industry

In industrial applications, this compound is used in the production of polymers and other advanced materials. Its unique properties contribute to the development of materials with enhanced mechanical and chemical stability .

Mechanism of Action

The mechanism of action of 4-Aza-tricyclo[5.2.1.0 2,6]decane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aza-tricyclo[5.2.1.0 2,6]decane hydrochloride is unique due to its specific arrangement of atoms and the presence of a nitrogen atom within the tricyclic structure. This unique configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(1S,7R)-4-azatricyclo[5.2.1.02,6]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-7-3-6(1)8-4-10-5-9(7)8;/h6-10H,1-5H2;1H/t6-,7+,8?,9?;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNBWKCSAOQKIY-VSDGLZOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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